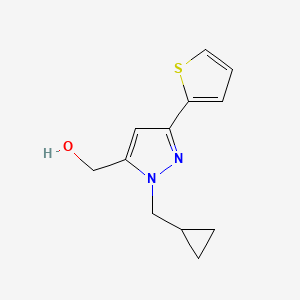

(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

Description

(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is a pyrazole-derived compound featuring a cyclopropylmethyl group at position 1, a thiophen-2-yl substituent at position 3, and a hydroxymethyl group at position 5. The cyclopropylmethyl group may enhance metabolic stability compared to alkyl chains, while the thiophene ring contributes to aromatic interactions in biological systems .

Properties

IUPAC Name |

[2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c15-8-10-6-11(12-2-1-5-16-12)13-14(10)7-9-3-4-9/h1-2,5-6,9,15H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDCNFNJTIUDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CC=CS3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H16N2OS

- Molecular Weight : 248.35 g/mol

- CAS Number : 2098014-81-2

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the modulation of signaling pathways involved in inflammation, cancer cell proliferation, and neuroprotection.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX, thereby reducing inflammation in various models. For instance, a related compound demonstrated significant inhibition of prostaglandin synthesis with IC50 values in the nanomolar range .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies revealed that it could inhibit key pathways like AKT/mTOR signaling, leading to cell cycle arrest and apoptosis in glioma cells .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Case Study 1: Anti-inflammatory Effects

In a controlled study, a pyrazole derivative was administered to murine models exhibiting inflammatory responses. Results indicated a significant reduction in inflammatory markers such as IL-6 and TNF-alpha, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of several pyrazole derivatives on human glioma cell lines. The results demonstrated that these compounds could effectively reduce cell viability through apoptosis induction, highlighting their potential use in cancer therapy .

Scientific Research Applications

Structural Characteristics

The compound consists of:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Cyclopropylmethyl Group : A three-membered cyclopropane ring attached to a methyl group.

- Thiophen-2-yl Group : A sulfur-containing five-membered aromatic ring.

- Hydroxymethyl Group : Enhancing the compound's reactivity and potential biological interactions.

Chemistry

Building Block for Synthesis

This compound serves as an important building block in organic synthesis. It is utilized in the creation of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

| Application | Description |

|---|---|

| Synthesis of Pyrazole Derivatives | Used in reactions to form other pyrazole-based compounds. |

| Cross-Coupling Reactions | Engaged in Suzuki or Stille coupling to attach various substituents. |

Biology

Bioactive Properties

Research indicates that this compound may exhibit significant bioactivity, particularly in antimicrobial and anticancer domains. Preliminary studies suggest that it could inhibit the growth of certain bacterial strains and exhibit cytotoxic effects against cancer cells.

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Potentially inhibits bacterial growth through interaction with cellular targets. |

| Anticancer | May induce apoptosis in cancer cells via modulation of signaling pathways. |

Several studies have investigated the pharmacological properties of similar pyrazole derivatives:

-

Antimicrobial Activity Study

A study demonstrated that pyrazole derivatives, including those structurally related to (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol, exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis. -

Anticancer Activity Investigation

Research on pyrazole compounds revealed their ability to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest. The specific interactions with cellular pathways were analyzed using flow cytometry and Western blotting techniques.

Materials Science Applications

In addition to biological applications, this compound is being explored for its potential use in developing new materials with specific electronic or optical properties due to the presence of the thiophene ring, which can impart unique electronic characteristics.

| Material Property | Application |

|---|---|

| Electronic Conductivity | Potential use in organic semiconductors or photovoltaic devices. |

| Optical Properties | Exploration in dye-sensitized solar cells or light-emitting diodes (LEDs). |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

- Cyclopropylmethyl vs.

- Thiophene vs. Benzene : The thiophen-2-yl group (in the target) enhances π-π stacking compared to phenyl derivatives, as seen in antitubercular pyrazoline-benzoxazole hybrids .

- Hydroxymethyl Position : The hydroxymethyl group at position 5 may increase solubility, a critical factor in bioavailability .

Pharmacological and Physicochemical Properties

- Lipophilicity : Cyclopropylmethyl increases logP compared to ethyl, enhancing membrane permeability but possibly reducing aqueous solubility .

- Biological Activity : Pyrazole-thiophene hybrids exhibit antitubercular activity (MIC values: 1.6–6.25 µg/mL against M. tuberculosis), with substituents at position 1 modulating potency .

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is commonly synthesized by condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, a hydrazine derivative bearing the cyclopropylmethyl substituent at the nitrogen is reacted with a carbonyl compound that allows subsequent thiophene and hydroxymethyl substitution.

- Typical conditions: Acidic or neutral media, solvents such as ethanol or methanol, and heating to facilitate cyclization.

- Key considerations: The choice of hydrazine and carbonyl precursors dictates the substitution pattern on the pyrazole ring.

Introduction of the Thiophen-2-yl Group

The thiophene moiety is introduced at the C3 position of the pyrazole ring. This is often achieved by:

- Cross-coupling reactions such as Suzuki-Miyaura coupling, where a halogenated pyrazole intermediate reacts with a thiophene boronic acid derivative.

- Nucleophilic substitution on activated pyrazole intermediates.

These reactions require palladium catalysts and appropriate bases under inert atmosphere to ensure high coupling efficiency.

Alkylation with Cyclopropylmethyl Group

The N1 position alkylation with the cyclopropylmethyl group is typically performed by:

- Reacting the pyrazole core with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.

- Bases such as potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO) facilitate nucleophilic substitution at the nitrogen.

This step must be optimized to prevent over-alkylation or side reactions.

Hydroxymethylation at C5 Position

The hydroxymethyl group is introduced at the 5-position of the pyrazole ring by:

- Reaction with formaldehyde or paraformaldehyde under basic conditions.

- This electrophilic substitution installs the -CH2OH group, increasing polarity and providing a handle for further functionalization.

Regioselectivity and Isomer Considerations

Regioselective functionalization is critical, as pyrazole rings can yield positional isomers, especially at the 4- and 5-positions. Strategies to enhance regioselectivity include:

- Using directing groups or protecting groups during synthesis.

- Careful control of reaction temperature, solvent, and catalyst to favor substitution at C5.

- Post-reaction purification by chromatography to isolate the desired isomer.

Data Table: Key Parameters and Synthetic Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Pyrazole ring formation | Hydrazine derivative + 1,3-diketone; acid/heat | Cyclization to form pyrazole core | Solvent: EtOH or MeOH; temp: reflux |

| Thiophene introduction | Pd catalyst, thiophene boronic acid, base | Cross-coupling at C3 position | Inert atmosphere (N2/Ar), base: K2CO3 |

| N1 Alkylation | Cyclopropylmethyl halide, base (NaH, K2CO3) | Attach cyclopropylmethyl group | Solvent: DMF/DMSO; temp: RT to 60°C |

| Hydroxymethylation | Formaldehyde, base (NaOH or KOH) | Introduce hydroxymethyl at C5 | Control pH to avoid side reactions |

Research Findings and Optimization Notes

- Yield Optimization: Reaction yields depend on the purity of intermediates and reaction parameters. Using freshly distilled solvents and high-purity reagents improves outcomes.

- Catalyst Selection: Palladium catalysts with phosphine ligands enhance cross-coupling efficiency for thiophene attachment.

- Purification: Chromatographic techniques (flash column chromatography, preparative HPLC) are essential to separate regioisomers and remove side products.

- Spectroscopic Verification: NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy confirm the structure and purity of the compound at each stage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.